Thiourea, N,N'-bis(2-methylphenyl)-

Description

The exact mass of the compound Thiourea, N,N'-bis(2-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119321. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiourea, N,N'-bis(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N,N'-bis(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

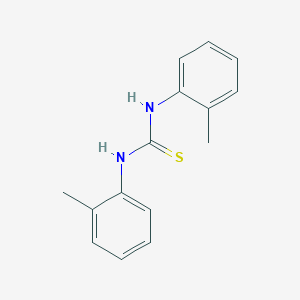

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-11-7-3-5-9-13(11)16-15(18)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPNNZKRAQDVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059679 | |

| Record name | Thiourea, N,N'-bis(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-97-3 | |

| Record name | N,N′-Bis(2-methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(o-tolyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-o-tolylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-o-tolylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-bis(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N,N'-bis(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-di-o-tolyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(O-TOLYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V2MKK2NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-bis(2-methylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N,N'-bis(2-methylphenyl)thiourea, a compound of interest in various chemical and pharmaceutical research fields. This document is intended to serve as a foundational resource, consolidating key data and methodologies to support further investigation and application of this molecule.

Chemical Identity and Structure

N,N'-bis(2-methylphenyl)thiourea, also known as 1,3-Di-o-tolylthiourea, is an organic compound with the chemical formula C₁₅H₁₆N₂S.[1][2] Its structure consists of a central thiourea core with two o-tolyl (2-methylphenyl) groups attached to the nitrogen atoms.

Synonyms: 1,3-Bis(o-tolyl)thiourea, Di-o-tolylthiourea, DOTT, DTTU[1]

Physicochemical Properties

The physical and chemical properties of N,N'-bis(2-methylphenyl)thiourea are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂S | [1][2] |

| Molecular Weight | 256.37 g/mol | [1][3] |

| Appearance | Colorless, crystalline leaflets; White to almost white powder to crystal | [1][4] |

| Odor | Pungent | [1] |

| Melting Point | 157-159 °C | [1][5] |

| Boiling Point (Predicted) | 367.5 ± 45.0 °C | [1] |

| Density (Rough Estimate) | 1.1437 | [1] |

| Refractive Index (Estimate) | 1.6000 | [1] |

| pKa (Predicted) | 12.02 ± 0.70 | [1] |

| Solubility | Soluble in alcohol, ether, and benzene; Insoluble in water.[1] | |

| Hygroscopicity | Not hygroscopic | [1] |

Chemical Reactivity and Stability

N,N'-bis(2-methylphenyl)thiourea is a stable compound under normal laboratory conditions. However, it exhibits certain reactivity and hazards that are crucial for safe handling and storage.

-

Thermal Decomposition: When heated to decomposition, it emits very toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1]

-

Toxicity: The compound is reported to be toxic by ingestion and moderately toxic by the intraperitoneal route.[1]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of a compound. Below are generalized methodologies that can be adapted for the characterization of N,N'-bis(2-methylphenyl)thiourea.

Synthesis of N,N'-bis(2-methylphenyl)thiourea

A common method for the synthesis of symmetrically disubstituted thioureas involves the reaction of an amine with a thiocarbonyl source. A plausible synthesis route for N,N'-bis(2-methylphenyl)thiourea is the reaction of o-toluidine with a thiocyanate, such as ammonium thiocyanate, in the presence of an acid.[6][7]

Reaction: 2-(CH₃)C₆H₄NH₂ + (NH₄)SCN + 2HCl → ( (CH₃)C₆H₄NH )₂CS + 2NH₄Cl

General Procedure:

-

o-Toluidine is dissolved in a suitable organic solvent.

-

A mineral acid, such as hydrochloric acid, is added to the solution.

-

Ammonium thiocyanate is then added to the reaction mixture.

-

The mixture is heated under reflux for several hours.

-

After cooling, the product is isolated by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., capillary tube method).

Procedure:

-

A small amount of the dried, crystalline N,N'-bis(2-methylphenyl)thiourea is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the substance melts is recorded as the melting point.

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents.

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of N,N'-bis(2-methylphenyl)thiourea into separate test tubes.

-

Add a measured volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, benzene) to each test tube.

-

Agitate the mixture at a constant temperature (e.g., 25 °C).

-

Visually observe whether the solid dissolves completely, partially, or not at all.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a mull. Characteristic peaks for N-H, C=S, and aromatic C-H stretching and bending vibrations would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra will show characteristic chemical shifts and coupling patterns for the aromatic protons, the methyl group protons, and the N-H protons, as well as the carbon atoms in the molecule.

Visualizations

The following diagrams illustrate the synthesis and a general workflow for the characterization of N,N'-bis(2-methylphenyl)thiourea.

Caption: Synthesis of N,N'-bis(2-methylphenyl)thiourea.

Caption: Experimental workflow for characterization.

Applications and Biological Relevance

N,N'-bis(2-methylphenyl)thiourea has been identified as a metal-pickling inhibitor.[1] Furthermore, it has shown potential in the medical field as an inhibitor of the secreted aspartic protease SAP2, which is effective in the treatment of infections caused by drug-resistant Candida albicans.[1]

Safety and Handling

Due to its toxicity, N,N'-bis(2-methylphenyl)thiourea should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes. In case of ingestion, immediate medical attention is required. When heated, it can release toxic gases, so it should be kept away from high temperatures and open flames.[1]

References

- 1. Di-o-tolythiourea | 137-97-3 [chemicalbook.com]

- 2. 1,3-di-o-Tolyl-2-thiourea (CAS 137-97-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,3-di-o-Tolyl-2-thiourea [webbook.nist.gov]

- 4. 1,3-Di(o-tolyl)thiourea | 137-97-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 1,3-Di(<i>o</i>-tolyl)thiourea , 98% , 137-97-3 - CookeChem [cookechem.com]

- 6. prepchem.com [prepchem.com]

- 7. US4367345A - Process for producing tolylthiourea having high purity - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of N,N'-bis(2-methylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and structural elucidation of N,N'-bis(2-methylphenyl)thiourea, a symmetrical diaryl thiourea derivative. Thiourea derivatives are a significant class of organic compounds, widely recognized for their diverse applications in medicinal chemistry, organocatalysis, and materials science.[1][2] Their biological significance stems from a broad range of activities, including antimicrobial, anti-cancer, and anti-HIV properties.[2] The structural versatility of the thiourea moiety (N-(C=S)-N), with its capacity for hydrogen bonding and coordination with metal ions, makes it a valuable scaffold in drug design and a functional group in chemical sensing.[1][2][3] This guide details a robust synthetic protocol, outlines comprehensive characterization methodologies, and presents key analytical data to facilitate the research and development of this compound.

Synthesis Protocol

The synthesis of symmetrical N,N'-disubstituted thioureas can be efficiently achieved through the reaction of a primary amine with a thiocarbonyl source. A common and effective method involves the use of 1,1'-thiocarbonyldiimidazole (TCDI) as the thiocarbonyl transfer agent, which reacts with two equivalents of the corresponding amine.[1][4][5] An alternative established method is the reaction of the amine with carbon disulfide.[6]

The following protocol details the synthesis of N,N'-bis(2-methylphenyl)thiourea from 2-methylaniline (o-toluidine) and 1,1'-thiocarbonyldiimidazole.

Experimental Procedure

Materials and Reagents:

-

2-Methylaniline (o-toluidine)

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Dichloromethane (CH₂Cl₂)

-

Deionized (DI) Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether (Et₂O) or Pentane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, prepare a solution of 1,1'-thiocarbonyldiimidazole (1.0 equivalent) in dichloromethane (e.g., 5 mL per 0.4 g of TCDI).[1][4]

-

Addition of Amine: To the stirred TCDI solution, add a solution of 2-methylaniline (2.0 equivalents) in dichloromethane dropwise at room temperature.[1][4]

-

Reaction: Heat the resulting mixture to a gentle reflux (approximately 50°C) and maintain for 12-16 hours (overnight).[1][4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash it three times with deionized water.[1][4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.[1][4]

-

Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimum amount of a suitable solvent like dichloromethane or hot ethanol, followed by the addition of a less polar solvent such as diethyl ether or pentane to induce precipitation.[1][4] Store the solution at a low temperature (e.g., 4°C) to facilitate crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product, N,N'-bis(2-methylphenyl)thiourea.

Characterization Data

The structural identity and purity of the synthesized N,N'-bis(2-methylphenyl)thiourea are confirmed using various spectroscopic techniques. The following tables summarize the expected quantitative data based on analyses of structurally similar compounds.[1][7]

Physical and Spectroscopic Data

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂S |

| Molecular Weight | 256.37 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~150-155 °C (predicted range) |

Table 2: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3200-3300 | N-H Stretching |

| ~3000-3100 | Aromatic C-H Stretching |

| ~2900-2980 | Aliphatic C-H Stretching (CH₃) |

| ~1550-1600 | C=C Aromatic Ring Stretching / N-H Bending |

| ~1250-1350 | C=S Stretching (Thioamide II band) |

| ~740-760 | C-H Out-of-plane Bending (ortho-disubstituted) |

Table 3: ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.5-9.0 | Broad Singlet | N-H (Thiourea) |

| ~7.1-7.4 | Multiplet | Aromatic Protons (Ar-H) |

| ~2.3 | Singlet | Methyl Protons (-CH₃) |

Table 4: ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~178-182 | C=S (Thiocarbonyl) |

| ~135-140 | Ar-C (quaternary, C-NH) |

| ~130-132 | Ar-C (quaternary, C-CH₃) |

| ~122-130 | Ar-CH |

| ~18-20 | -CH₃ |

Characterization Workflow

The confirmation of the synthesized compound's structure is a logical process involving multiple analytical techniques. Each method provides a unique piece of information that, when combined, validates the final structure.

References

- 1. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities | MDPI [mdpi.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Solubility Profile of N,N'-bis(2-methylphenyl)thiourea: A Technical Guide for Researchers

Introduction

N,N'-bis(2-methylphenyl)thiourea, also known as 1,3-di-o-tolylthiourea, is a symmetrically substituted aromatic thiourea derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in the synthesis of heterocyclic compounds and coordination polymers. A fundamental physicochemical property that governs the utility of N,N'-bis(2-methylphenyl)thiourea in these applications is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the available solubility information, a detailed experimental protocol for its determination, and an exploration of the factors influencing the solubility of this and related compounds.

Qualitative Solubility Data

| Compound | Solvent | Solubility |

| N,N'-bis[2-(dimethylamino)phenyl]thiourea | Dichloromethane (CH₂Cl₂) | Solubilized |

| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Methanol, Ethanol, Diethyl ether, Dichloromethane, Ethyl acetate, Acetonitrile, Dimethyl sulfoxide (DMSO), Toluene | Soluble |

| N-Methyl-N-(4-methylphenyl)thiourea | Ethanol, Dimethyl sulfoxide (DMSO) | Soluble |

| Thiourea (parent compound) | Methanol, Ethanol | Soluble |

| Thiourea (parent compound) | Diethyl ether, Hexane | Almost insoluble |

Factors Influencing Solubility

The solubility of N,N'-bis(2-methylphenyl)thiourea and related aryl thiourea derivatives is influenced by a combination of factors related to both the solute and the solvent. Understanding these factors is crucial for solvent selection in synthesis, purification, and formulation development.

Figure 1. Logical diagram of factors influencing aryl thiourea solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of N,N'-bis(2-methylphenyl)thiourea in a given organic solvent using the isothermal gravimetric method. This method is a reliable and commonly used technique for generating accurate solubility data.

Materials and Equipment:

-

N,N'-bis(2-methylphenyl)thiourea (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator with temperature control (±0.1 °C)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Spatula and weighing paper

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of N,N'-bis(2-methylphenyl)thiourea and add it to a pre-weighed glass vial.

-

Solvent Addition: Add a known mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatic bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The equilibration time can vary and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, stop stirring and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours at the constant experimental temperature.

-

Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant (saturated solution) using a pre-warmed syringe fitted with a syringe filter to avoid precipitation due to temperature changes and to remove any suspended particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed drying dish or vial.

-

Drying: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. Dry to a constant weight.

-

Mass Determination: After cooling to room temperature in a desiccator, accurately weigh the dish containing the dried solute.

-

Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

S = (m_solute / m_solvent) * 100

where:

-

m_solute is the mass of the dried solute.

-

m_solvent is the mass of the solvent in the withdrawn saturated solution sample.

-

Workflow Diagram for Solubility Determination:

Figure 2. Experimental workflow for gravimetric solubility determination.

Conclusion

While specific quantitative solubility data for N,N'-bis(2-methylphenyl)thiourea in common organic solvents is sparse in the literature, a qualitative understanding can be inferred from the behavior of analogous compounds. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol offers a robust method for in-house determination. The solubility of this and other aryl thiourea derivatives is governed by a complex interplay of solute, solvent, and system properties. A systematic study of these factors will enable the rational selection of solvent systems for various applications, from organic synthesis to pharmaceutical formulation.

The Genesis of a Versatile Scaffold: A Technical Guide to the Historical Background and Discovery of Diarylthioureas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylthioureas, a class of organic compounds characterized by a central thiourea core flanked by two aryl groups, have emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry. Initially explored as part of the broader development of thiourea chemistry, their profound and diverse biological activities were uncovered over decades of research. This technical guide delves into the historical synthesis of these compounds, chronicles the discovery of their wide-ranging therapeutic potential—most notably as anticancer agents—and provides detailed experimental protocols and mechanistic insights relevant to drug development professionals.

Historical Background and Synthesis

The precise first synthesis of a diarylthiourea is not prominently documented, likely emerging as a natural extension of the broader exploration of thiourea chemistry in the 19th and 20th centuries. The foundational methods for creating the thiourea backbone have been known for over a century.[1][2] Early synthetic routes to ureas and thioureas were often straightforward, and the preparation of diaryl derivatives would have followed logically from the availability of aromatic amines.

The most versatile and enduring method for synthesizing N,N'-diarylthioureas is the reaction of an aryl isothiocyanate with a primary or secondary arylamine.[3] This straightforward addition reaction forms the C-N bond, yielding the thiourea derivative, often in high yield.[3] Another classical approach involves the use of carbon disulfide, which can react with arylamines to form symmetrical diarylthioureas.[3] While the first synthetic methods for the closely related N,N'-diarylureas appeared in the 1960s, primarily using the hazardous reagent phosgene, the analogous thiourea syntheses offered a more accessible route.[4]

Modern synthetic chemistry has further refined these processes, introducing techniques like microwave-assisted synthesis to dramatically reduce reaction times from hours to mere minutes, and solvent-free or "on-water" methods that align with the principles of green chemistry.[5][6]

Discovery of Biological Activity: From Reagents to Regulators

For much of their history, thioureas were regarded primarily as versatile reagents in organic synthesis, serving as precursors for a variety of sulfur- and nitrogen-containing heterocycles like thiazoles and pyrimidines.[7] However, a paradigm shift occurred as screening programs and targeted synthesis efforts began to reveal their potent biological activities.

The Dawn of Anticancer Applications

The discovery of diarylureas and diarylthioureas as potent anticancer agents marked a significant turning point.[8] These compounds have been shown to inhibit the proliferation of a wide array of cancer cell lines, including breast, colon, and prostate cancers.[8][9] Their mechanism of action is often multifactorial, a desirable trait in cancer therapy.

Many diaryl(thio)urea derivatives function as Type II kinase inhibitors .[10] This is exemplified by the FDA-approved drug Sorafenib, a diarylurea that inhibits multiple kinases involved in tumor progression and angiogenesis, such as Raf serine/threonine kinases and receptor tyrosine kinases like VEGFR and PDGFR.[11] This success spurred the development of numerous other diarylurea and diarylthiourea derivatives targeting these critical signaling pathways.[10][11]

Research has elucidated several key mechanisms:

-

Cell Cycle Arrest: Diarylthioureas have been shown to induce cell cycle arrest, a common mechanism for anticancer drugs. For instance, specific derivatives cause an arrest in the S-phase or G1-phase of the cell cycle in breast (MCF-7) and colon (HT-29) cancer cells, respectively, thereby preventing cell division.[8][11][12]

-

Induction of Apoptosis: A crucial discovery was their ability to trigger programmed cell death, or apoptosis. Treatment of cancer cells with diarylthioureas leads to a significant increase in both early and late apoptotic cells.[9][12] This is often mediated through an intrinsic apoptotic pathway involving the activation of key executioner enzymes like caspase-3.[8][12]

-

Inhibition of Signaling Pathways: Diarylthioureas can modulate critical cancer-related signaling pathways. Studies in non-small-cell lung cancer (NSCLC) have shown that these compounds can inhibit the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[13]

A Broadening Therapeutic Spectrum

Beyond oncology, the diarylthiourea scaffold has demonstrated a remarkable range of biological activities, highlighting its versatility:

-

Antiviral Activity: Certain N,N'-diphenylthiourea derivatives have shown high antipicornavirus activity in vitro.[5]

-

Antitubercular Activity: Substituted pyridyl thioureas have been tested for their activity against Mycobacterium tuberculosis.[5]

-

Antimicrobial and Antifungal Activity: Various diarylurea and thiourea derivatives have demonstrated antibacterial properties.[14]

Quantitative Data Summary

The cytotoxic effects of various diarylthiourea derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound Class | Derivative Substituents | Target Cell Line | IC₅₀ Value (µM) | Reference |

| 3-(trifluoromethyl)phenylthiourea | 3,4-dichloro-phenyl | SW480 (Colon Cancer) | 1.5 | [9] |

| 3-(trifluoromethyl)phenylthiourea | 3,4-dichloro-phenyl | SW620 (Colon Cancer) | 2.5 | [9] |

| 3-(trifluoromethyl)phenylthiourea | 4-CF₃-phenyl | SW480 (Colon Cancer) | 3.5 | [9] |

| 3-(trifluoromethyl)phenylthiourea | 4-CF₃-phenyl | SW620 (Colon Cancer) | 8.9 | [9] |

| 3-(trifluoromethyl)phenylthiourea | 4-CF₃-phenyl | PC3 (Prostate Cancer) | 3.2 | [9] |

| 3-(trifluoromethyl)phenylthiourea | 4-CF₃-phenyl | K-562 (Leukemia) | 2.2 | [9] |

| N,N'-Diarylthiourea | (Compound 4) | MCF-7 (Breast Cancer) | 338.33 | [8][12][15] |

| Benzo[b]thiophene-diarylurea | (Compound 10) | HT-29 (Colon Cancer) | 5.91 | [11] |

| Benzo[b]thiophene-diarylurea | (Compound 10) | A549 (Lung Cancer) | 14.64 | [11] |

Experimental Protocols

General Protocol for Synthesis of N,N'-Diarylthioureas

This protocol describes a common method for synthesizing unsymmetrical diarylthioureas from an aryl isothiocyanate and an arylamine.

Materials:

-

Substituted Aryl Isothiocyanate (1.0 eq)

-

Substituted Arylamine (1.0 eq)

-

Anhydrous solvent (e.g., Acetone, Tetrahydrofuran (THF), or Dichloromethane (DCM))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the arylamine (1.0 eq) in the chosen anhydrous solvent.

-

Reagent Addition: To the stirred solution, add the aryl isothiocyanate (1.0 eq) either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Gentle heating or refluxing may be required for less reactive starting materials.[2]

-

Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure using a rotary evaporator. If the product precipitates from the reaction mixture upon cooling, it can be isolated by filtration.[5]

-

Purification: The crude product is then purified. Recrystallization from a suitable solvent (e.g., ethanol) is often sufficient to yield the pure N,N'-diarylthiourea. If necessary, silica gel column chromatography can be employed for further purification.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic activity of synthesized diarylthiourea compounds against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Diarylthiourea compound dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the diarylthiourea compound in culture medium from the DMSO stock. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizing Workflows and Mechanisms

Synthesis and Discovery Workflow

The logical progression from initial synthesis to the identification of a lead compound involves several key stages, including synthesis, purification, characterization, and biological screening.

Mechanism of Action: Induction of Apoptosis

Diarylthioureas can induce apoptosis in cancer cells through a sequence of events beginning with cellular stress and culminating in programmed cell death.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Diarylthioureas have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. Thiourea - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for N,N'-bis(2-methylphenyl)thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(2-methylphenyl)thiourea, a symmetrically disubstituted aromatic thiourea, and its derivatives represent a promising class of compounds with a wide spectrum of potential therapeutic applications. The thiourea scaffold is a versatile pharmacophore known to impart diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of the ortho-methylphenyl groups can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This technical guide provides a comprehensive overview of potential research avenues for N,N'-bis(2-methylphenyl)thiourea derivatives, consolidating data from structurally related compounds to inform future research and development. This document outlines putative mechanisms of action, detailed experimental protocols for synthesis and biological evaluation, and summarizes key quantitative data to facilitate comparative analysis.

Introduction

Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their broad range of biological activities.[1][2][3] The N,N'-disubstituted thiourea core offers a flexible platform for structural modification, allowing for the fine-tuning of its pharmacological properties. The introduction of aryl substituents, such as the 2-methylphenyl group, can significantly impact the compound's lipophilicity, hydrogen bonding capacity, and overall three-dimensional structure, which are critical determinants of its biological function. This guide explores the potential of N,N'-bis(2-methylphenyl)thiourea derivatives in several key therapeutic areas, drawing on existing literature for analogous compounds to propose viable research directions.

Synthesis and Characterization

The synthesis of N,N'-bis(2-methylphenyl)thiourea can be achieved through several established methods for forming thiourea linkages. A common and effective approach involves the reaction of o-toluidine with a thiocarbonyl transfer reagent.

Experimental Protocol: Synthesis of N,N'-bis(2-methylphenyl)thiourea

Materials:

-

o-Toluidine

-

Carbon disulfide (CS₂)

-

Dicyclohexylcarbodiimide (DCC) or 1,1'-Thiocarbonyldiimidazole (TCDI)

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetone)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure (using TCDI):

-

To a stirred solution of 1,1'-thiocarbonyldiimidazole (1.0 eq) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of o-toluidine (2.1 eq) in anhydrous dichloromethane (5 mL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with deionized water (3 x 20 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N,N'-bis(2-methylphenyl)thiourea as a solid.

Characterization

The structure of the synthesized N,N'-bis(2-methylphenyl)thiourea should be confirmed using standard spectroscopic techniques:

-

¹H NMR (Nuclear Magnetic Resonance): Expected signals would include distinct aromatic protons of the tolyl groups and a characteristic broad singlet for the N-H protons. The methyl protons would appear as a singlet.

-

¹³C NMR: Aromatic carbons, the methyl carbons, and a downfield signal for the thiocarbonyl (C=S) carbon are expected.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and aromatic C-H and C=C stretching should be observed.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the molecular weight and elemental composition of the compound.

Potential Research Area: Anticancer Activity

Diarylthiourea derivatives have demonstrated significant potential as anticancer agents.[4][5] The proposed mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.[4]

Putative Anticancer Signaling Pathway

Based on studies of structurally similar diarylthioureas, a potential signaling pathway for the anticancer activity of N,N'-bis(2-methylphenyl)thiourea derivatives is illustrated below. These compounds may induce cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately culminating in programmed cell death.

Caption: Putative anticancer signaling pathway for N,N'-bis(2-methylphenyl)thiourea derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of N,N'-bis(2-methylphenyl)thiourea derivatives against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

N,N'-bis(2-methylphenyl)thiourea derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the N,N'-bis(2-methylphenyl)thiourea derivative in complete medium.

-

After 24 hours, remove the medium and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for Structurally Related Diarylthiourea Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diarylthiourea | MCF-7 (Breast) | 338.33 ± 1.52 | [4] |

| p-Nitrodiarylthiourea | MCF-7 (Breast) | 3.16 | [5] |

| p-Nitrodiarylthiourea | T-47D (Breast) | 2.53 | [5] |

| p-Nitrodiarylthiourea | LNCaP (Prostate) | 3.54 | [5] |

| 3-(Trifluoromethyl)phenylthiourea | SW620 (Colon) | 9.4 ± 1.85 | [1] |

| Bis-acyl-thiourea | MG-U87 (Glioblastoma) | 2.459 - 2.664 | [6] |

Potential Research Area: Antimicrobial Activity

Thiourea derivatives are known to possess significant antimicrobial properties.[7] The ortho-methyl substituent in N,N'-bis(2-methylphenyl)thiourea may enhance its antifungal and antibacterial efficacy.

Experimental Workflow for Antimicrobial Screening

The following workflow outlines the general procedure for screening N,N'-bis(2-methylphenyl)thiourea derivatives for their antimicrobial activity.

Caption: General workflow for antimicrobial screening of thiourea derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N,N'-bis(2-methylphenyl)thiourea derivatives against pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

N,N'-bis(2-methylphenyl)thiourea derivative stock solution (in DMSO)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

-

Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

-

Add the inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plates at 37 °C for 24 hours for bacteria or 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data for Structurally Related Thiourea Derivatives

The following table presents the antimicrobial activity of thiourea derivatives with structural similarities to the target compound.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Ortho-methylated thiourea (SB2) | Candida auris | - (Significant inhibition) | [8] |

| Phenylenedithioureas | Various Fungi | Strong activity | [9] |

| N-acyl thioureas | E. coli ATCC 25922 | 1250 - >5000 | [2] |

| Thiourea derivatives | S. aureus | 50 - 400 | [7] |

| Thiourea derivatives | C. albicans | 25 - 100 | [7] |

Potential Research Area: Enzyme Inhibition

The thiourea moiety is a known inhibitor of various enzymes, particularly urease, due to its structural similarity to urea.[10][11] This makes N,N'-bis(2-methylphenyl)thiourea derivatives interesting candidates for the development of novel enzyme inhibitors.

Logical Relationship for Urease Inhibition Assay

The development and validation of a urease inhibition assay follows a logical progression from initial screening to detailed kinetic analysis.

Caption: Logical workflow for the evaluation of urease inhibitors.

Experimental Protocol: Urease Inhibition Assay

Objective: To evaluate the urease inhibitory activity of N,N'-bis(2-methylphenyl)thiourea derivatives.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

Phenol-hypochlorite reagent (for ammonia detection)

-

N,N'-bis(2-methylphenyl)thiourea derivative stock solution (in DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of urease solution and incubate for a specific time (e.g., 15 minutes) at 37 °C.

-

Initiate the reaction by adding 50 µL of urea solution.

-

Incubate for 30 minutes at 37 °C.

-

Measure the amount of ammonia produced using the phenol-hypochlorite method by measuring the absorbance at a specific wavelength (e.g., 630 nm).

-

Thiourea is used as a standard inhibitor.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Quantitative Data for Structurally Related Thiourea Derivatives as Enzyme Inhibitors

The following table summarizes the enzyme inhibitory activity of various thiourea derivatives.

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

| N,N'-disubstituted thioureas | Urease | 5.53 - 91.50 | [10] |

| N-monoarylacetothioureas | Urease | 0.16 ± 0.05 | [12] |

| Bis-acyl-thiourea | Urease | 1.55 - 1.69 | [6] |

| Thiourea derivatives | Acetylcholinesterase (AChE) | >100 (for most) | [10] |

| Thiourea derivatives | Butyrylcholinesterase (BChE) | >100 (for most) | [10] |

Conclusion and Future Directions

N,N'-bis(2-methylphenyl)thiourea and its derivatives hold considerable promise as a scaffold for the development of novel therapeutic agents. The existing body of literature on structurally related compounds strongly suggests that this class of molecules is likely to exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities.

Future research should focus on the following areas:

-

Synthesis of a focused library of derivatives: Systematic modification of the N,N'-bis(2-methylphenyl)thiourea core, including the introduction of various substituents on the phenyl rings, will be crucial for establishing clear structure-activity relationships (SAR).

-

In-depth mechanistic studies: For promising lead compounds, detailed investigations into their molecular mechanisms of action are warranted. This could involve identifying specific protein targets, elucidating signaling pathways, and studying their effects on cellular processes in more detail.

-

In vivo evaluation: Compounds that demonstrate potent in vitro activity should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of other therapeutic areas: The versatility of the thiourea scaffold suggests that these derivatives may have potential in other areas of drug discovery, such as antiviral or anti-inflammatory applications.

By systematically exploring these research avenues, the full therapeutic potential of N,N'-bis(2-methylphenyl)thiourea derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antifungal activities of phenylenedithioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling precautions for N,N'-bis(2-methylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for N,N'-bis(2-methylphenyl)thiourea (also known as N,N'-Di-o-tolylthiourea), with the CAS Number 137-97-3. Due to limited specific safety data for this compound, this guide incorporates information from safety data sheets (SDS) of structurally similar thiourea derivatives to ensure a cautious and thorough approach to its handling.

Chemical and Physical Properties

N,N'-bis(2-methylphenyl)thiourea is a symmetrically substituted diaryl thiourea. While a specific Safety Data Sheet (SDS) from one supplier indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care, considering the known hazards of similar compounds.[1] Thiourea derivatives, in general, are known to possess a range of biological activities and potential toxicities.

Table 1: Physical and Chemical Properties of N,N'-bis(2-methylphenyl)thiourea and Related Compounds

| Property | N,N'-bis(2-methylphenyl)thiourea | N,N'-Diphenylthiourea | Thiourea |

| CAS Number | 137-97-3 | 102-08-9 | 62-56-6 |

| Molecular Formula | C15H16N2S | C13H12N2S | CH4N2S |

| Molecular Weight | 256.36 g/mol | 228.31 g/mol | 76.12 g/mol |

| Appearance | Information not available | Beige powder | White crystalline solid |

| Melting Point | Information not available | 152 - 155 °C | 176 - 178 °C |

| Boiling Point | Information not available | Information not available | 150 - 160 °C (decomposes) |

| Solubility | Information not available | Low water solubility | Soluble in water |

| Odor | Information not available | No data available | Odorless |

Data compiled from various sources.[1][2][3][4]

Hazard Identification and Precautionary Measures

While one SDS for N,N'-bis(2-methylphenyl)thiourea does not list specific hazards, it is prudent to consider the potential risks associated with thiourea derivatives. When heated to decomposition, thiourea compounds can emit toxic fumes of nitrogen and sulfur oxides.[5]

Table 2: GHS Hazard Classifications for Structurally Similar Thiourea Derivatives

| Hazard Class | N,N'-Diphenylthiourea | N-(o-Tolyl)thiourea | Thiourea |

| Acute Oral Toxicity | - | Category 3 (Toxic if swallowed) | Category 4 (Harmful if swallowed) |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | - | - |

| Reproductive Toxicity | Category 2 (Suspected of damaging the unborn child) | - | Category 2 (Suspected of damaging fertility or the unborn child) |

| Carcinogenicity | - | - | Category 2 (Suspected of causing cancer) |

| Serious Eye Damage/Irritation | - | Category 2 (Causes serious eye irritation) | - |

Data compiled from various sources.[2][6]

Based on the data for related compounds, the following precautionary statements should be considered when handling N,N'-bis(2-methylphenyl)thiourea:

-

Prevention:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust.

-

-

Response:

-

If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

-

If on skin: Wash with plenty of water. If skin irritation or an allergic reaction occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If exposed or concerned: Get medical advice/attention.

-

-

Storage:

-

Store locked up in a well-ventilated place. Keep the container tightly closed.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Experimental Protocols and Handling

The following is a generalized protocol for the synthesis and handling of N,N'-bis(2-methylphenyl)thiourea, based on procedures for similar compounds.

Synthesis of N,N'-bis(2-methylphenyl)thiourea

A common method for the synthesis of symmetrical diaryl thioureas involves the reaction of the corresponding aniline with a thiocarbonyl source, such as carbon disulfide or 1,1'-thiocarbonyldiimidazole (TCDI).

Materials:

-

2-Methylaniline (o-toluidine)

-

1,1'-Thiocarbonyldiimidazole (TCDI) or Carbon Disulfide

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Sodium sulfate (for drying)

-

Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Reaction Setup: In a fume hood, dissolve 2-methylaniline (2 equivalents) in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Slowly add TCDI (1 equivalent) or carbon disulfide (0.5 equivalents) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

If using TCDI, the reaction mixture can be washed with water to remove imidazole byproducts. The organic layer is then dried over anhydrous sodium sulfate.

-

If using carbon disulfide, the reaction may precipitate the product upon completion or cooling.

-

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to yield N,N'-bis(2-methylphenyl)thiourea.

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of N,N'-bis(2-methylphenyl)thiourea in a laboratory setting.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen and sulfur oxides.[5]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 2. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store locked up.

-

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification and the implementation of control measures.

References

Thermogravimetric Analysis of N,N'-bis(2-methylphenyl)thiourea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of N,N'-bis(2-methylphenyl)thiourea, also known as N,N'-bis(o-tolyl)thiourea. Due to the absence of publicly available, specific TGA data for this compound, this document presents a representative, hypothetical analysis based on the known thermal behavior of analogous N,N'-diarylthiourea derivatives. The guide outlines a detailed experimental protocol for conducting TGA, presents a summary of expected quantitative data in a tabular format, and includes a visual representation of the experimental workflow. This document is intended to serve as a practical resource for researchers in materials science, medicinal chemistry, and drug development who are interested in the thermal properties of thiourea-based compounds.

Introduction

N,N'-disubstituted thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, catalysis, and materials science. Their biological activities, which include antibacterial, antifungal, and anticancer properties, make them attractive scaffolds for drug discovery. The thermal stability of these compounds is a critical parameter that influences their synthesis, purification, storage, and potential applications, particularly in melt-processing or high-temperature formulations.

Thermogravimetric analysis (TGA) is a fundamental analytical technique used to characterize the thermal stability and decomposition profile of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides valuable information about decomposition temperatures, the presence of volatile components, and the composition of the final residue.

This guide focuses on the hypothetical thermogravimetric analysis of N,N'-bis(2-methylphenyl)thiourea.

Experimental Protocol

The following section details a representative experimental protocol for the thermogravimetric analysis of N,N'-bis(2-methylphenyl)thiourea. The parameters outlined are based on typical conditions used for the analysis of organic compounds of similar molecular weight and thermal stability.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the N,N'-bis(2-methylphenyl)thiourea sample is a fine, homogeneous powder to promote uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

TGA Parameters:

-

Temperature Range: 25 °C to 600 °C. This range is typically sufficient to observe the complete decomposition of most organic molecules.

-

Heating Rate: 10 °C/min. A controlled, linear heating rate is crucial for reproducible results.

-

Atmosphere: Inert gas (Nitrogen or Argon).

-

Flow Rate: 50 mL/min. A constant flow of inert gas is maintained to purge volatile decomposition products from the furnace.

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Data Presentation

The quantitative data obtained from the TGA of N,N'-bis(2-methylphenyl)thiourea would be expected to show a multi-stage decomposition process, which is characteristic of many unsymmetrical organic molecules. The following table summarizes the anticipated results.

| Parameter | Expected Value | Description |

| Onset Decomposition Temperature (Tonset) | ~ 180 - 220 °C | The temperature at which significant mass loss begins. This is a primary indicator of the compound's thermal stability. |

| First Stage Mass Loss (%) | ~ 40 - 50 % | Corresponds to the initial fragmentation of the molecule, likely involving the loss of the thiourea core and parts of the methylphenyl groups. |

| Second Stage Mass Loss (%) | ~ 30 - 40 % | Represents the further decomposition of intermediate fragments at higher temperatures. |

| Final Residue at 600 °C (%) | < 5 % | The percentage of mass remaining at the end of the analysis in an inert atmosphere. For a purely organic molecule, this is expected to be minimal. |

Note: The data presented in this table is hypothetical and based on the analysis of structurally similar compounds. Actual experimental results may vary.

Mandatory Visualization

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

Caption: Experimental workflow for the thermogravimetric analysis of N,N'-bis(2-methylphenyl)thiourea.

Conclusion

A Comprehensive Technical Guide on the Theoretical Electronic Structure of N,N'-bis(2-methylphenyl)thiourea

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the theoretical calculations used to elucidate the electronic structure of N,N'-bis(2-methylphenyl)thiourea. The methodologies, data, and visualizations presented are based on established computational studies of analogous thiourea derivatives and serve as a representative model for the title compound.

Introduction

Thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1] Their biological activity and chemical reactivity are intrinsically linked to their electronic structure. Understanding the distribution of electrons, frontier molecular orbitals, and electrostatic potential is crucial for designing novel therapeutic agents and functional materials. This guide outlines the theoretical framework for investigating the electronic properties of N,N'-bis(2-methylphenyl)thiourea using computational chemistry.

Computational Methodology

The electronic structure of N,N'-bis(2-methylphenyl)thiourea can be effectively modeled using Density Functional Theory (DFT), a robust method for quantum chemical calculations.

Experimental Protocols: Computational Details

A common and effective approach for this type of analysis involves the following steps:

-

Geometry Optimization: The initial molecular structure of N,N'-bis(2-methylphenyl)thiourea is optimized to find its most stable conformation (lowest energy state). This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.[2][3] A standard basis set, such as 6-31G(d,p), is employed to describe the atomic orbitals.[2][3]

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.[3]

A logical workflow for these calculations is depicted below.

Predicted Electronic Properties

The following tables summarize the expected quantitative data for the electronic structure of N,N'-bis(2-methylphenyl)thiourea, based on values reported for similar thiourea derivatives.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond | Predicted Value |

| Bond Length | C=S | 1.69 Å |

| C-N (thiourea) | 1.35 Å | |

| C-N (phenyl) | 1.42 Å | |

| Bond Angle | N-C-N | 118° |

| N-C=S | 121° | |

| Dihedral Angle | C-N-C-N | ~150° |

Table 2: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Table 3: Mulliken Atomic Charges

| Atom | Predicted Charge (e) |

| S | -0.45 |

| C (thiourea) | +0.30 |

| N (thiourea) | -0.60 |

| H (N-H) | +0.35 |

Analysis of Electronic Structure

The calculated electronic properties provide significant insights into the chemical behavior of N,N'-bis(2-methylphenyl)thiourea.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are key to understanding the reactivity of a molecule. The HOMO, being the outermost occupied orbital, acts as an electron donor, while the LUMO, the innermost unoccupied orbital, acts as an electron acceptor. For thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack.[4] The LUMO is often distributed over the thiocarbonyl group and the phenyl rings.[4] The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For N,N'-bis(2-methylphenyl)thiourea, the most negative potential is expected around the sulfur atom, consistent with it being a primary site for interaction with electrophiles. The regions around the N-H protons are expected to be the most electropositive.

The relationship between these key electronic properties is visualized below.

Synthesis Protocol

While this guide focuses on theoretical calculations, a representative experimental protocol for the synthesis of diaryl thioureas is provided for context.

Experimental Protocols: Synthesis of N,N'-bis(2-methylphenyl)thiourea

-

Preparation of Isothiocyanate: 2-methylaniline is reacted with thiophosgene in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form 2-methylphenyl isothiocyanate. The reaction is typically carried out at low temperatures.

-

Thiourea Formation: The synthesized 2-methylphenyl isothiocyanate is then reacted with another equivalent of 2-methylaniline in a solvent like acetone or acetonitrile. The mixture is refluxed for several hours to yield N,N'-bis(2-methylphenyl)thiourea.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product in high purity.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.[5][6]

Conclusion

Theoretical calculations provide a powerful framework for understanding the electronic structure and reactivity of N,N'-bis(2-methylphenyl)thiourea. By employing methods like DFT, researchers can gain valuable insights into the molecule's geometric parameters, frontier molecular orbitals, and electrostatic potential. This information is instrumental for the rational design of new thiourea derivatives with tailored properties for applications in drug development and materials science. The predictive power of these computational models, when used in conjunction with experimental validation, accelerates the discovery and optimization of novel chemical entities.

References

- 1. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. International Conference on Applied Innovations in IT [icaiit.org]

- 4. Ground electronic state description of thiourea coordination in homoleptic Zn2+, Ni2+ and Co2+ complexes using sulfur K-edge X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N,N'-bis(2-methylphenyl)thiourea in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-bis(2-methylphenyl)thiourea as a versatile ligand in organometallic chemistry. This document details the synthesis of the ligand, its incorporation into metal complexes, and potential applications in catalysis and medicinal chemistry. The provided protocols are based on established methods for similar thiourea derivatives and can be adapted for specific research needs.

Introduction

N,N'-disubstituted thiourea derivatives are a class of ligands that have garnered significant interest in organometallic chemistry due to their versatile coordination properties and the diverse applications of their metal complexes.[1][2][3][4] The sulfur and nitrogen atoms of the thiourea backbone can coordinate to a variety of metal centers, leading to complexes with unique structural and electronic properties.[3] These complexes have shown promise in various fields, including catalysis, materials science, and medicinal chemistry, with notable applications as anticancer and antimicrobial agents.[5]

N,N'-bis(2-methylphenyl)thiourea, with its sterically demanding ortho-methylphenyl groups, offers a unique ligand framework that can influence the geometry, stability, and reactivity of its corresponding organometallic complexes. These steric and electronic features make it an attractive candidate for the development of novel catalysts and therapeutic agents.

Synthesis of N,N'-bis(2-methylphenyl)thiourea

The synthesis of N,N'-bis(2-methylphenyl)thiourea can be achieved through the reaction of 2-methylaniline with a thiocarbonyl source, such as 1,1'-thiocarbonyldiimidazole (TCDI). This method is adapted from the synthesis of structurally similar N,N'-bis(2-dialkylaminophenyl)thioureas.[6][7]

Experimental Protocol:

Materials:

-

2-methylaniline

-

1,1'-thiocarbonyldiimidazole (TCDI)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

Procedure:

-

In a round-bottom flask, dissolve 1,1'-thiocarbonyldiimidazole (1.0 equivalent) in dichloromethane.

-

To this solution, add a solution of 2-methylaniline (2.0 equivalents) in dichloromethane dropwise with stirring.

-

Heat the resulting mixture to reflux (approximately 40 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction (typically overnight), cool the reaction mixture to room temperature.

-

Wash the organic solution with deionized water (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether, to yield N,N'-bis(2-methylphenyl)thiourea as a solid.

Characterization Data:

The following table summarizes the expected spectroscopic data for N,N'-bis(2-methylphenyl)thiourea, based on data for analogous compounds.[6][7]

| Technique | Expected Observations |

| ¹H NMR | Resonances for NH protons, aromatic protons, and methyl protons. The NH proton signal is expected to be a broad singlet. |

| ¹³C NMR | Resonances for the thiocarbonyl carbon (C=S), aromatic carbons, and methyl carbons. |

| IR (cm⁻¹) | Characteristic stretching vibrations for N-H and C=S bonds. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₅H₁₆N₂S. |

Synthesis of Organometallic Complexes